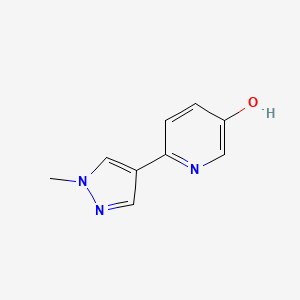

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

Overview

Description

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological and pharmacological properties, making them attractive targets in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . MET plays a crucial role in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth . Deregulation of the MET pathway can lead to tumorigenesis and metastasis .

Mode of Action

This compound interacts with MET by inhibiting its kinase activity . This inhibition results in significant reduction of MET phosphorylation in cells . The compound demonstrates nanomolar inhibition of MET kinase activity .

Biochemical Pathways

The compound affects the MET/HGF pathway, which is implicated in several cellular processes relevant to cancer . By inhibiting MET, the compound disrupts this pathway, potentially leading to reduced tumorigenesis and metastasis .

Pharmacokinetics

The compound demonstrates desirable preclinical pharmacokinetics

Result of Action

The result of the compound’s action is robust tumor growth inhibition in a MET-dependent mouse efficacy model . This suggests that the compound could potentially be used as a therapeutic agent in cancers where the MET pathway is deregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically involves the cyclization of 2,6-dichloro-4-methylnicotinonitrile with 3-methyl-5-aminopyrazole under specific conditions . The reaction is carried out in methanol or DMF (dimethylformamide) with the presence of Meldrum’s acid and ketones . The resulting product is then purified using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, DMF, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.

Imidazole-containing compounds: Known for their broad range of chemical and biological properties.

Quinolinyl-pyrazoles: These compounds have similar pharmacological profiles and are used in related research applications.

Uniqueness

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycogen synthase kinase-3 and other enzymes sets it apart from other similar compounds .

Biological Activity

The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a derivative of pyridine and pyrazole, two classes of compounds known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on recent research findings.

Structural Characteristics

The molecular structure of this compound features a pyridine ring substituted with a hydroxyl group and a pyrazole moiety. This unique arrangement is believed to enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing both pyrazole and pyridine frameworks exhibit notable biological activities, including:

- Antimicrobial Activity : The presence of the pyrazole ring has been associated with antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives have demonstrated selective COX-2 inhibition with minimal gastrointestinal toxicity .

- Anticancer Potential : The structural features of pyrazole-pyridine derivatives suggest potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that derivatives with similar structures can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For example, compounds displaying IC50 values ranging from 0.034 to 0.052 μM against COX enzymes have been reported .

- Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptor sites, enhancing the binding affinity of endogenous ligands like acetylcholine at muscarinic receptors . This modulation could have implications for treating neurological disorders.

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their protective effects against cellular damage .

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

| Compound | Notable Activities | Mechanism |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Enzyme inhibition, receptor modulation |

| Benzimidazole derivatives | Anticancer | Induction of apoptosis |

| Pyrazole derivatives | COX inhibition | Anti-inflammatory effects |

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced paw edema model. Compounds showed significant edema inhibition percentages (78.9–96%) compared to standard treatments like celecoxib .

- Anticancer Potential : In vitro studies on similar pyrazole-pyridine compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

Properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUVIPOPNTKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.